5‑HT6 Receptor Binding Affinity
SB‑742457 binds to the human 5‑HT6 receptor with a Ki of 1.4 nM (pKi = 9.63), placing it among the most potent 5‑HT6 antagonists reported. Direct comparison with idalopirdine (Ki = 0.83 nM) shows that SB‑742457 is approximately 1.7‑fold less potent in vitro; however, it is 2‑fold more potent than masupirdine (SUVN‑502, Ki = 2.04 nM) and >10‑fold more potent than latrepirdine (Ki ≈ 16–70 nM) [1].
| Evidence Dimension | Binding affinity (Ki, nM) at human 5‑HT6 receptor |
|---|---|
| Target Compound Data | Ki = 1.4 nM (pKi = 9.63) |
| Comparator Or Baseline | Idalopirdine: Ki = 0.83 nM; Masupirdine (SUVN-502): Ki = 2.04 nM; Latrepirdine: Ki ≈ 16–70 nM |
| Quantified Difference | 1.7× less potent than idalopirdine; 1.5× more potent than masupirdine; >11× more potent than latrepirdine |
| Conditions | Radioligand displacement assay using [³H]‑LSD or equivalent at recombinant human 5‑HT6 receptors |
Why This Matters
For researchers selecting a 5‑HT6 antagonist tool compound, SB‑742457 offers a balanced potency profile – sufficient for robust target engagement in vivo without the potential for exaggerated off‑target effects that may accompany ultra‑high‑affinity ligands.
- [1] Bertin Bioreagent. SB-742457 Product Datasheet (Ki = 1.4 nM); AbMole Bio. Idalopirdine hydrochloride (Ki = 0.83 nM); PubMed. SUVN-502 (Ki = 2.04 nM, PMID: 28055207); MedKoo. Latrepirdine (Ki ≈ 16–70 nM). View Source
